(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid

Catalog No.
S14437212
CAS No.
M.F
C21H18F3NO4
M. Wt
405.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(...

Product Name

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid

IUPAC Name

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid

Molecular Formula

C21H18F3NO4

Molecular Weight

405.4 g/mol

InChI

InChI=1S/C21H18F3NO4/c22-21(23,24)12-9-18(19(26)27)25(10-12)20(28)29-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,26,27)/t12-,18+/m1/s1

InChI Key

DCXXCVCUJUTXSF-XIKOKIGWSA-N

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F

The compound (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a synthetic organic molecule characterized by its unique structural features. It contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is substituted with a trifluoromethyl group and a fluorenylmethoxycarbonyl (Fmoc) moiety. The molecular formula of this compound is C21H21F3NO4C_{21}H_{21}F_{3}NO_{4}, and it has a molecular weight of approximately 405.37 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in peptide synthesis and drug development.

Involving (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid include:

  • Deprotection Reactions: The Fmoc group can be removed under basic conditions (e.g., using piperidine) to expose the amine functionality, facilitating further reactions in peptide synthesis.
  • Acylation Reactions: The carboxylic acid can participate in acylation reactions, forming amides or esters with various amines or alcohols.
  • Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

While specific biological activity data for this compound may be limited, the presence of the pyrrolidine ring and the Fmoc protecting group suggests potential roles in biological systems:

  • Peptide Synthesis: As a building block in peptide synthesis, it may contribute to the formation of biologically active peptides that exhibit various pharmacological properties.
  • Targeting Amino Acids: The compound's structure allows interaction with amino acids, potentially influencing protein folding and function.

The synthesis of (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid typically involves several key steps:

  • Formation of the Pyrrolidine Ring: Starting from appropriate precursors, the pyrrolidine ring can be synthesized through cyclization reactions.
  • Fmoc Protection: The amine functionality on the pyrrolidine is protected using fluorenylmethyloxycarbonyl chloride, leading to the formation of the Fmoc derivative.
  • Introduction of Trifluoromethyl Group: This step may involve nucleophilic substitution or other methods to introduce the trifluoromethyl moiety onto the pyrrolidine ring.
  • Final Functionalization: The carboxylic acid group can be introduced or modified as required for specific applications.

This compound has several potential applications:

  • Peptide Synthesis: It serves as a key intermediate in synthesizing peptides, particularly those requiring protection of amine groups during synthesis.
  • Drug Development: Its unique structure may contribute to the development of new pharmaceuticals targeting specific biological pathways.
  • Chemical Research: It can be utilized in various chemical research settings for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid are essential to understand its behavior in biological systems. These studies may include:

  • Binding Affinity Assessments: Evaluating how well this compound binds to specific receptors or enzymes.
  • Inhibition Studies: Investigating its potential as an inhibitor of certain biological processes or pathways.

Several compounds share structural similarities with (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid, including:

Compound NameCAS NumberUnique Features
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(methylthio)pyrrolidine-2-carboxylic acid1312674-57-9Contains a methylthio group instead of trifluoromethyl
(2S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid203866-20-0Substituted with fluorine instead of trifluoromethyl
(2S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-benzyloxy-pyrrolidine-2-carboxylic acid174800-02-3Features a benzyloxy group

These compounds highlight the versatility of modifications on the pyrrolidine structure while maintaining similar functional groups. Each compound's unique substituent imparts distinct chemical properties and potential biological activities.

XLogP3

4.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

405.11879254 g/mol

Monoisotopic Mass

405.11879254 g/mol

Heavy Atom Count

29

Dates

Modify: 2024-08-10

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